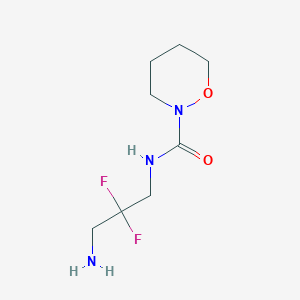
N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide is a heterocyclic compound that features an oxazinane ring, which is a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid (HClO4) catalysis. This method is eco-friendly and proceeds under mild reaction conditions, offering good yields . Another method involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up laboratory methods for industrial production. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the oxazinane ring, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazinane ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines and thiols for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the oxazinane ring.
Major Products
The major products formed from these reactions include oxazinanones, reduced oxazinane derivatives, and substituted oxazinane compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazinane ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation, cancer, and viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include oxazolidines, oxazoles, and oxazolidinones. These compounds share structural similarities with N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide but differ in their ring size, functional groups, and chemical properties .
Uniqueness
This compound is unique due to the presence of the difluoropropyl group, which enhances its chemical stability and biological activity
Properties
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)oxazinane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N3O2/c9-8(10,5-11)6-12-7(14)13-3-1-2-4-15-13/h1-6,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILMZNZRZUEMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














